2-Aminopentanedioic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

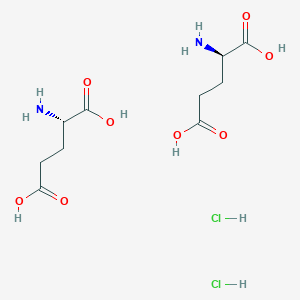

It is a white to off-white solid with the molecular formula C5H10ClNO4 and a molecular weight of 183.59 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopentanedioic acid hydrochloride typically involves the derivatization of glutamic acid. One common method is the reaction of glutamic acid with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions

2-Aminopentanedioic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl groups can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids.

科学的研究の応用

2-Aminopentanedioic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Used in the production of various chemicals and as an additive in certain formulations

作用機序

The mechanism of action of 2-Aminopentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of glutamic acid, it can act as a neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication. It also plays a role in various metabolic pathways, contributing to the synthesis of proteins and other biomolecules .

類似化合物との比較

Similar Compounds

L-Glutamic acid: The parent compound of 2-Aminopentanedioic acid hydrochloride, widely used in various biological processes.

DL-Glutamic acid: A racemic mixture of D- and L-glutamic acid, used in different research applications.

Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer in food.

Uniqueness

This compound is unique due to its specific hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications where these properties are essential .

生物活性

2-Aminopentanedioic acid hydrochloride, commonly known as L-glutamic acid hydrochloride, is a significant compound in biochemistry and pharmacology. It plays a crucial role in various biological processes and has been extensively studied for its physiological and pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C5H9N0₄·HCl

- Molecular Weight : 183.59 g/mol

- CAS Number : 138-15-8

- pKa Values :

- pKa1=2.10 (α-COOH)

- pKa2=4.07 (ω-COOH)

- pKa3=9.47 (α-NH₂)

2-Aminopentanedioic acid is primarily known as an excitatory neurotransmitter in the central nervous system (CNS). Its biological activities can be attributed to several key mechanisms:

- Neurotransmission :

- Metabolic Role :

- Cell Signaling :

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Neurological Disorders : Due to its role as a neurotransmitter, glutamic acid has been studied for its potential in treating conditions like epilepsy, Alzheimer's disease, and schizophrenia .

- Nutritional Supplementation : It is commonly used in sports nutrition as an ergogenic aid to enhance performance by promoting muscle recovery and reducing fatigue .

- Antioxidant Properties : Research indicates that glutamate can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Table 1: Summary of Key Studies on Biological Activity

Notable Research Examples

-

Neuroprotective Effects :

A study published in the Journal of Neurochemistry explored the neuroprotective effects of glutamate against oxidative stress in rat models. The results indicated significant reductions in neuronal damage when administered prior to oxidative insults . -

Role in Muscle Recovery :

A clinical trial assessed the effects of L-glutamic acid supplementation on muscle recovery post-exercise. Participants reported reduced muscle soreness and improved recovery times compared to placebo groups . -

Impact on Cognitive Function :

Research examining the relationship between dietary glutamate intake and cognitive function found that higher intake correlated with improved memory performance in older adults .

特性

CAS番号 |

15767-75-6 |

|---|---|

分子式 |

C10H20Cl2N2O8 |

分子量 |

367.18 g/mol |

IUPAC名 |

(2R)-2-aminopentanedioic acid;(2S)-2-aminopentanedioic acid;dihydrochloride |

InChI |

InChI=1S/2C5H9NO4.2ClH/c2*6-3(5(9)10)1-2-4(7)8;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);2*1H/t2*3-;;/m10../s1 |

InChIキー |

HRQWATTWSFPTMF-XMAHMERKSA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)N.Cl |

異性体SMILES |

C(CC(=O)O)[C@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N.Cl.Cl |

正規SMILES |

C(CC(=O)O)C(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N.Cl.Cl |

Key on ui other cas no. |

138-15-8 15767-75-6 |

溶解性 |

27.5 [ug/mL] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。